molecular formula C20H24N4O4 B2793598 4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide CAS No. 1171473-28-1

4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide

Cat. No. B2793598
CAS RN: 1171473-28-1
M. Wt: 384.436
InChI Key: YAOYXNDYRDDSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide, also known as compound 1, is a novel small molecule inhibitor that has shown promising results in scientific research for the treatment of various diseases.

Mechanism of Action

Compound 1 works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a crucial role in the folding and stabilization of numerous client proteins involved in various cellular processes, including cell growth and survival. By inhibiting Hsp90, 4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide 1 disrupts the activity of these client proteins, leading to cell death in cancer cells and anti-inflammatory and anti-fibrotic effects in inflammatory diseases and fibrosis.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis (programmed cell death), inhibits cell proliferation, and reduces the expression of several oncogenes (genes that promote cancer growth). In animal models of inflammatory diseases and fibrosis, it reduces inflammation and fibrosis by inhibiting the activity of several pro-inflammatory and pro-fibrotic proteins.

Advantages and Limitations for Lab Experiments

One advantage of using 4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide 1 in lab experiments is its high potency and selectivity for Hsp90 inhibition. This makes it an ideal tool for studying the role of Hsp90 in various cellular processes. However, one limitation is that it may not be suitable for in vivo studies due to its poor solubility and bioavailability.

Future Directions

There are several future directions for the study of 4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide 1. One potential application is in the development of novel cancer therapies. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential for combination therapy with other anti-cancer drugs. Additionally, its anti-inflammatory and anti-fibrotic effects make it a promising candidate for the treatment of various inflammatory diseases and fibrosis. Further studies are needed to determine its efficacy and safety in animal models of these diseases, as well as its potential for clinical use in humans. Finally, the development of more potent and selective Hsp90 inhibitors based on the structure of this compound 1 is an area of active research.

Synthesis Methods

The synthesis method for 4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide 1 involves a series of chemical reactions. The starting material is 4-aminobenzamide, which undergoes acetylation to form 4-acetamidobenzamide. The resulting this compound is then reacted with N-(2-aminoethyl)-3-aminopropyltrimethoxysilane to form the intermediate this compound. This intermediate is then reacted with 4-methoxybenzyl isocyanate to form the final product, this compound 1.

Scientific Research Applications

Compound 1 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, it has been shown to have anti-inflammatory and anti-fibrotic effects in animal models of inflammatory diseases and fibrosis.

properties

IUPAC Name

4-acetamido-N-[2-[(4-methoxyphenyl)methylcarbamoylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-14(25)24-17-7-5-16(6-8-17)19(26)21-11-12-22-20(27)23-13-15-3-9-18(28-2)10-4-15/h3-10H,11-13H2,1-2H3,(H,21,26)(H,24,25)(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOYXNDYRDDSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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